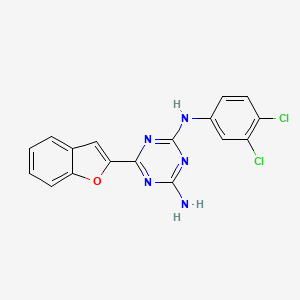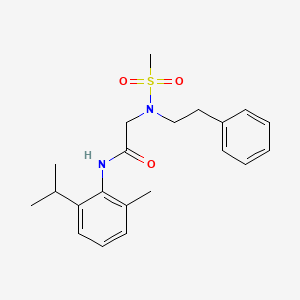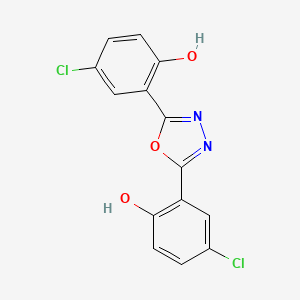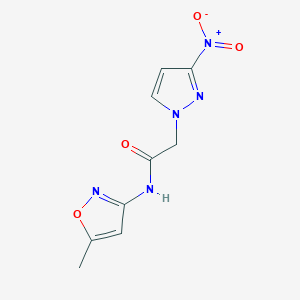
6-(1-benzofuran-2-yl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
6-(1-benzofuran-2-yl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is also known as BFD, and it has been found to possess several unique properties that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 6-(1-benzofuran-2-yl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine involves the inhibition of several enzymes, including tyrosine kinases. This inhibition leads to the suppression of various cellular processes, including cell growth and proliferation. Additionally, BFD has been found to possess anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-(1-benzofuran-2-yl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine has been found to possess several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for use in cancer therapy. Additionally, BFD has been found to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(1-benzofuran-2-yl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine in lab experiments include its potent inhibitory activity against several enzymes, making it a useful tool for studying various cellular processes. Additionally, BFD has been found to possess anti-cancer and anti-viral properties, making it a promising candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 6-(1-benzofuran-2-yl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine. One potential area of research is the development of new drugs based on the structure of BFD. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the potential use of BFD in the treatment of various inflammatory diseases and viral infections warrants further investigation.
Aplicaciones Científicas De Investigación
6-(1-benzofuran-2-yl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in various scientific research fields. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for use in the development of new drugs. Additionally, BFD has been found to exhibit potent inhibitory activity against several enzymes, including tyrosine kinases, which are involved in various cellular processes.
Propiedades
IUPAC Name |
6-(1-benzofuran-2-yl)-2-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O/c18-11-6-5-10(8-12(11)19)21-17-23-15(22-16(20)24-17)14-7-9-3-1-2-4-13(9)25-14/h1-8H,(H3,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDCZLHQIULCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=CC(=C(C=C4)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3500558.png)

![3-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B3500594.png)
![4-bromo-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B3500595.png)
![2,2-dimethyl-5-(4-morpholinyl)-9-(2-phenylethyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B3500597.png)
![3-(1,3-dioxolan-2-yl)-4-[(2-furylmethyl)thio]-6-nitro-1-phenyl-1H-indazole](/img/structure/B3500604.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3500622.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3500633.png)
![N-{2-[4-(2-chlorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3500635.png)
![4-methyl-2-{5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B3500647.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3500651.png)


![ethyl 4-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3500658.png)